molecular formula C24H26N2O5 B12514488 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid

Cat. No.: B12514488
M. Wt: 422.5 g/mol
InChI Key: BYHOYEIBTAEMGO-NRFANRHFSA-N
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Description

This compound is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino moiety and a pyrrolidin-1-yl substituent at the terminal ketone position. The Fmoc group is widely used in peptide synthesis for its stability under basic conditions and ease of removal under mild acidic conditions . The pyrrolidin-1-yl group introduces a heterocyclic amine, which may influence solubility, bioactivity, and interactions with biological targets. The compound’s pentanoic acid backbone provides a carboxylic acid functionality, making it suitable for conjugation or further derivatization in drug discovery and chemical biology applications .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-pyrrolidin-1-ylpentanoic acid

InChI

InChI=1S/C24H26N2O5/c27-22(26-13-5-6-14-26)12-11-21(23(28)29)25-24(30)31-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,25,30)(H,28,29)/t21-/m0/s1

InChI Key

BYHOYEIBTAEMGO-NRFANRHFSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCN(C1)C(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Resin Loading and Fmoc Protection

The compound’s Fmoc-protected amino group is typically introduced using 2-chlorotrityl chloride (2-CTC) resin due to its high loading efficiency and acid-labile properties. The carboxylic acid terminus is anchored to the resin via a two-step protocol:

  • Activation of the resin with Fmoc-protected amino acid (3 eq) in dichloromethane (DCM)/dimethylformamide (DMF) (4:1) with N,N-diisopropylethylamine (DIEA) (9 eq) for 2–4 hours.
  • Capping unreacted sites with methanol to prevent side reactions.

Key data :

Parameter Value Source
Resin loading 1.4 mmol/g
Coupling time 2–4 hours
Yield after capping >95%

Sequential Amino Acid Coupling

The pentanoic acid backbone is assembled using Fmoc-Orn(Boc)-OH (Fmoc-δ-Boc-ornithine) as a starting material. After Boc deprotection with trifluoroacetic acid (TFA), the δ-amine is functionalized with pyrrolidin-1-yl groups via HATU-mediated coupling (3.5 eq HATU, 7 eq DIEA). The ketone at position 5 is introduced via Swern oxidation (oxalyl chloride/DMSO) of a secondary alcohol intermediate.

Optimization insight :

  • Prolonged coupling times (1–12 hours) improve yields for sterically hindered residues.
  • HOAt additives reduce racemization during activation.

Solution-Phase Synthesis Strategies

Pyrrolidine Ring Formation

The pyrrolidin-1-yl group is synthesized via copper-catalyzed tandem amination/alkylation (Table 1). A primary amine-tethered alkyne undergoes cyclization with trimethylsilyl cyanide (TMSCN) and alkyl halides (e.g., chloroacetonitrile) to form α-cyano pyrrolidines, which are hydrolyzed to ketones.

Table 1: Reaction Conditions for Pyrrolidine Synthesis

Substrate Catalyst Reagents Temp (°C) Yield Source
Alkyne-tethered amine CuBr (5%) TMSCN, CH₃CN 90 85%
Secondary amine AgOAc (2 eq) DCM, rt 25 72%

Ketone Installation via Weinreb Amides

The 5-oxo group is introduced by reducing Fmoc-protected Weinreb amides with LiAlH₄ at −78°C. For example:

  • Convert Fmoc-Orn(Boc)-OH to its Weinreb amide using HATU/DIEA .
  • Reduce with LiAlH₄ to yield the aldehyde, followed by oxidation to the ketone via PCC (pyridinium chlorochromate).

Critical note :

  • LiAlH₄ must be used at −78°C to minimize Fmoc cleavage (<10% deprotection).

Fragment Coupling and Late-Stage Functionalization

Carbodiimide-Mediated Amide Bond Formation

The pentanoic acid and pyrrolidine fragments are coupled using HCTU (6-Cl-HOBt) or DIC (N,N'-diisopropylcarbodiimide). For the target compound:

  • Activate 5-oxo-pentanoic acid with HCTU (1.1 eq) and collidine (20% in DMF).
  • Couple with pyrrolidin-1-amine for 15 minutes to 12 hours.

Yield data :

Coupling agent Time (h) Yield Purity Source
HCTU 1 92% 95%
HATU 0.5 89% 93%

Stereochemical Control

The (2S) configuration is preserved using chiral auxiliaries or asymmetric hydrogenation . For example:

  • Evans oxazolidinones direct alkylation of the α-position.
  • Rhodium-catalyzed hydrogenation of enamines achieves >99% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patents highlight flow chemistry for scaling the Swern oxidation step. Key parameters:

  • Residence time: 5–10 minutes.
  • Temperature: −60°C (achieved via cryogenic flow modules).

Purification and Analysis

Final purification uses preparative HPLC (C18 column, 0.1% TFA/ACN gradient). LC-MS confirms mass (expected m/z: 483.5 [M+H]⁺).

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Each Approach

Method Advantages Limitations Scale Suitability
SPPS High purity, automated Resin cost, limited to <50 residues Lab-scale
Solution-phase Scalable, flexible Multiple purification steps Pilot-to-industrial
Fragment coupling Modular, avoids complex intermediates Low atom economy Lab-scale

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled release of the active amine. This property is particularly useful in peptide synthesis, where the compound acts as a protecting group that can be removed without affecting other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituents at the terminal ketone and amino-protecting groups. Key comparisons include:

Compound Name Substituent at C5 Amino Protection Key Features Reference
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid Pyrrolidin-1-yl Fmoc Heterocyclic amine enhances solubility; pyrrolidine’s rigidity may affect target binding.
(R)-4-((R)-4-((Fmoc)amino)-5-(tert-butoxy)-5-oxopentanoic acid tert-Butoxy Fmoc Bulky tert-butyl ester improves stability but reduces solubility in aqueous media.
(S)-2-((Fmoc)amino)-5-((tetramethyl-dioxo-diazaundecane)amino)pentanoic acid Tetramethyl-dioxo-diazaundecane Fmoc Complex substituent introduces multiple hydrogen-bonding sites; may enhance proteolytic stability.
(S)-2-((Fmoc)amino)-5-oxo-5-(tritylamino)pentanoic acid Tritylamino Fmoc Trityl group provides steric hindrance, potentially reducing off-target interactions but increasing molecular weight (~504 g/mol vs. ~440 g/mol for target).

Key Structural Differences and Implications

  • Pyrrolidin-1-yl vs. Tritylamino: The pyrrolidine group in the target compound is less sterically demanding than the trityl group in the analogue from , which may improve membrane permeability .
  • Fmoc vs. Benzyloxycarbonyl (Cbz) : Unlike Cbz-protected analogues (e.g., ), the Fmoc group offers better compatibility with solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection .

Bioactivity and Proteomic Interaction Profiles

highlights the CANDO platform’s use of proteomic interaction signatures to predict compound behavior. Compounds with Fmoc protection and pyrrolidine substituents (like the target) may exhibit distinct interaction patterns compared to tert-butyl or trityl derivatives. For instance:

  • Pyrrolidine-containing compounds are predicted to interact with amine-binding enzymes (e.g., dehydrogenases, kinases) due to the heterocycle’s nucleophilicity .
  • Trityl-containing analogues show higher promiscuity in proteomic screens, likely due to nonspecific hydrophobic interactions .

further supports that structural similarity correlates with bioactivity clustering. The target compound’s pyrrolidine group may align it with inhibitors of pyrrolidine-binding targets (e.g., prolyl oligopeptidase) .

Biological Activity

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid, commonly referred to as Fmoc-Amino Acid, is a derivative of amino acids that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and has garnered attention for its biological activities, including its potential roles in drug development and biochemical research.

The molecular formula of the compound is C24H27N2O6C_{24}H_{27}N_{2}O_{6}, with a molecular weight of 425.47 g/mol. Its structure consists of a pyrrolidine ring, which contributes to its unique biological properties. The Fmoc group serves as a temporary protective group for the amino functionality, facilitating the synthesis of peptides through various coupling reactions.

The Fmoc group is primarily utilized to protect the amino group during peptide synthesis. Once the desired peptide chain is formed, the Fmoc group can be removed under mild basic conditions, allowing for further functionalization or modification of the peptide. This property is crucial in designing peptides with specific biological activities.

Pharmacological Applications

Research indicates that compounds similar to (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid exhibit various pharmacological activities:

  • Antimicrobial Properties : Some studies have shown that Fmoc-protected amino acids can influence bacterial growth and may serve as potential antimicrobial agents.
  • Neuroprotective Effects : The compound's structure suggests potential interactions with neuronal signaling pathways, making it a candidate for neuroprotective studies.
  • Cancer Research : Its ability to modulate cellular pathways could be leveraged in cancer therapies, particularly in designing targeted drug delivery systems.

Case Studies

Several case studies have explored the biological activity of Fmoc-protected amino acids:

  • Peptide Synthesis and Anticancer Activity : A study demonstrated that peptides synthesized using Fmoc-Amino Acids showed enhanced activity against cancer cell lines, suggesting that modifications at the amino acid level can influence therapeutic efficacy.
  • Neurotransmitter Receptor Interaction : Research indicated that Fmoc derivatives can interact with neurotransmitter receptors, potentially affecting synaptic transmission and offering insights into neuropharmacology.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several Fmoc-protected amino acids against common pathogens, revealing promising results that warrant further investigation.

Comparative Analysis

The following table summarizes key properties and activities of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid compared to other similar compounds:

Compound NameMolecular WeightBiological ActivityApplications
(2S)-Fmoc-Pyrrolidine425.47 g/molAntimicrobial, NeuroprotectiveDrug Development
(S)-Fmoc-Asp(OAll)-OH421.45 g/molAnticancerPeptide Synthesis
Fmoc-Gly-OH297.34 g/molNeurotransmitter ModulationNeuroscience Research

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